molecular formula C9H14N2O B1483944 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol CAS No. 1936558-03-0

3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol

Cat. No. B1483944
CAS RN: 1936558-03-0
M. Wt: 166.22 g/mol
InChI Key: OBWTTXCNZWEWFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole compounds has been reported in the literature, including condensation of α, β -unsaturated carbonyl compounds with substituted hydrazines . In one study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .


Molecular Structure Analysis

The molecular structure of “3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol” is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms.


Chemical Reactions Analysis

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .

Scientific Research Applications

Biological Activity

Pyrazole derivatives, including “3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol”, have been identified as having a wide range of biological activities. They are known to exhibit antimalarial , anti-inflammatory , antinociceptive , antipyretic , antifungal , antiviral , antidepressant , antibacterial , antitumor , antioxidant , and anti-filarial properties . These compounds are valuable in the development of new therapeutic agents due to their diverse biological effects.

Chelating Agents

These pyrazole derivatives are also used as chelating agents for different metal ions. Their ability to bind metal ions makes them useful in the synthesis of coordination compounds, which have applications in catalysis, material science, and medicine .

Synthesis of Bis(pyrazolyl)methanes

The compound serves as a precursor in the synthesis of bis(pyrazolyl)methanes. These derivatives are synthesized either through one-pot pseudo three-component reactions of pyrazolone derivatives and aldehydes or one-pot pseudo five-component reactions involving β-keto esters, hydrazines, and aldehydes. Bis(pyrazolyl)methanes have applications in various areas, including pharmacy and agrochemical industries .

Antioxidant Properties

Specific derivatives of pyrazole, such as “3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol”, have shown potent antioxidant properties. These compounds can scavenge free radicals, which makes them potential candidates for treating oxidative stress-related diseases .

Cytotoxicity in Cancer Research

Some pyrazole derivatives have been tested for their cytotoxic effects in cancer cell lines, such as the RKO cell line. These studies are crucial for the development of new anticancer drugs .

Agrochemical Applications

Due to their biological activities, these compounds are also explored for use as fungicides, pesticides, and insecticides. Their effectiveness in controlling pests and diseases in agriculture makes them valuable for crop protection .

properties

IUPAC Name

5-cyclobutyl-2-ethyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-11-9(12)6-8(10-11)7-4-3-5-7/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWTTXCNZWEWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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